molecular formula C7H16S B157714 Butane, 1-(propylthio)- CAS No. 1613-46-3

Butane, 1-(propylthio)-

Cat. No.: B157714
CAS No.: 1613-46-3
M. Wt: 132.27 g/mol
InChI Key: ZBRWJPVULTZZCE-UHFFFAOYSA-N
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Description

“Butane, 1-(propylthio)-” is a chemical compound with the formula C7H16S. Its molecular weight is 132.267 . It is also known by other names such as Sulfide, butyl propyl; Butyl propyl sulfide; Propyl butyl sulfide; 4-Thiaoctane .


Molecular Structure Analysis

The molecular structure of “Butane, 1-(propylthio)-” consists of a butane molecule where one hydrogen atom is replaced by a propylthio group . The structure can be represented as a 2D Mol file or a computed 3D SD file .

Safety and Hazards

“Butane, 1-(propylthio)-” is classified as an extremely flammable gas and contains gas under pressure; it may explode if heated. It may displace oxygen and cause rapid suffocation . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

1-propylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-5-7-8-6-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRWJPVULTZZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304028
Record name Butane, 1-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613-46-3
Record name Butyl propyl sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Thiaoctane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butane, 1-(propylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYL PROPYL SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU0Z2TZ9Q0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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